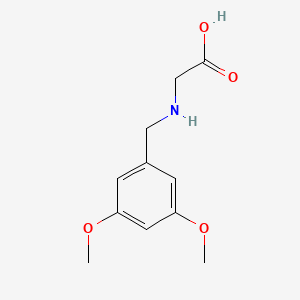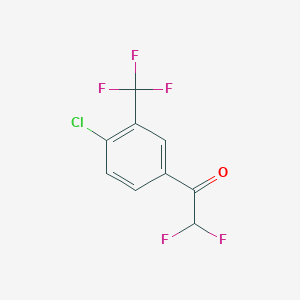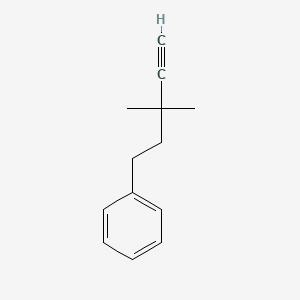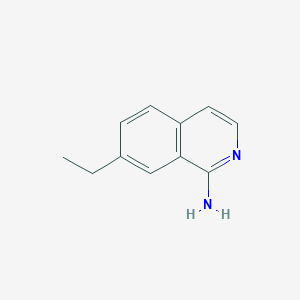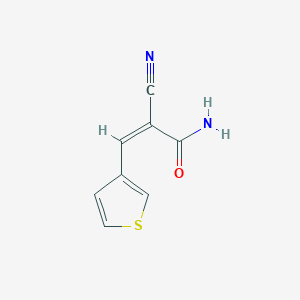
(S)-1-(1,3-Dimethyl-1h-pyrazol-4-yl)ethan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S)-1-(1,3-Dimethyl-1h-pyrazol-4-yl)ethan-1-ol is a chiral compound that features a pyrazole ring substituted with two methyl groups and an ethan-1-ol moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (S)-1-(1,3-Dimethyl-1h-pyrazol-4-yl)ethan-1-ol typically involves the reaction of 1,3-dimethyl-1H-pyrazole with an appropriate chiral reagent to introduce the ethan-1-ol group. One common method involves the use of chiral catalysts to achieve the desired stereochemistry. The reaction conditions often include the use of solvents like tetrahydrofuran (THF) and bases such as sodium hydride under an inert atmosphere .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
(S)-1-(1,3-Dimethyl-1h-pyrazol-4-yl)ethan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different alcohol derivatives.
Substitution: The pyrazole ring can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophiles like alkyl halides and acyl chlorides are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield a ketone, while substitution reactions can introduce various functional groups onto the pyrazole ring .
Aplicaciones Científicas De Investigación
(S)-1-(1,3-Dimethyl-1h-pyrazol-4-yl)ethan-1-ol has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory and anticancer activities.
Mecanismo De Acción
The mechanism of action of (S)-1-(1,3-Dimethyl-1h-pyrazol-4-yl)ethan-1-ol involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites or modulate receptor activity by interacting with receptor proteins. The exact pathways and targets depend on the specific application and context of use .
Comparación Con Compuestos Similares
Similar Compounds
1-(1,3-Dimethyl-1H-pyrazol-4-yl)ethan-1-ol: The non-chiral version of the compound.
1-(1,3-Dimethyl-1H-pyrazol-4-yl)propan-1-ol: A similar compound with a propanol group instead of an ethanol group.
1-(1,3-Dimethyl-1H-pyrazol-4-yl)butan-1-ol: A similar compound with a butanol group.
Uniqueness
(S)-1-(1,3-Dimethyl-1h-pyrazol-4-yl)ethan-1-ol is unique due to its chiral nature, which can impart specific biological activity and selectivity in its interactions with molecular targets. This makes it particularly valuable in medicinal chemistry and drug development .
Propiedades
Fórmula molecular |
C7H12N2O |
|---|---|
Peso molecular |
140.18 g/mol |
Nombre IUPAC |
(1S)-1-(1,3-dimethylpyrazol-4-yl)ethanol |
InChI |
InChI=1S/C7H12N2O/c1-5-7(6(2)10)4-9(3)8-5/h4,6,10H,1-3H3/t6-/m0/s1 |
Clave InChI |
JVBBVHIIZKNTEA-LURJTMIESA-N |
SMILES isomérico |
CC1=NN(C=C1[C@H](C)O)C |
SMILES canónico |
CC1=NN(C=C1C(C)O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



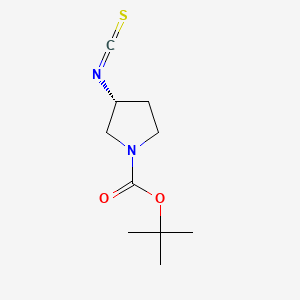

![4-[4-(Dimethylamino)phenyl]butan-2-one](/img/structure/B13564102.png)
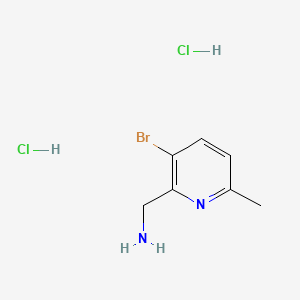
![-azido-4-[(fluorosulfonyl)oxy]-, (S)-Benzenepropanoic acid](/img/structure/B13564125.png)

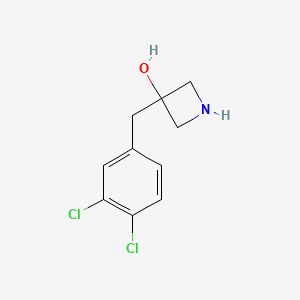
![9-(Ethylimino)-1-oxa-9lambda6-thia-4-azaspiro[5.5]undecan-9-one](/img/structure/B13564153.png)
